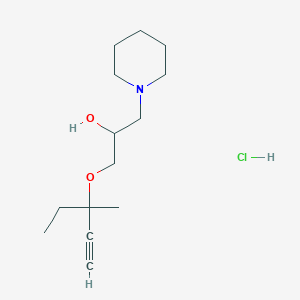

1-((3-Methylpent-1-yn-3-yl)oxy)-3-(piperidin-1-yl)propan-2-ol hydrochloride

Description

Properties

IUPAC Name |

1-(3-methylpent-1-yn-3-yloxy)-3-piperidin-1-ylpropan-2-ol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25NO2.ClH/c1-4-14(3,5-2)17-12-13(16)11-15-9-7-6-8-10-15;/h1,13,16H,5-12H2,2-3H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTWGLVABJDADHG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C#C)OCC(CN1CCCCC1)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.81 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-((3-Methylpent-1-yn-3-yl)oxy)-3-(piperidin-1-yl)propan-2-ol hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and pharmacological effects, drawing from diverse sources to provide a comprehensive overview.

Chemical Structure and Properties

The compound can be described by the following chemical structure:

- IUPAC Name : this compound

- Molecular Formula : C_{13}H_{19}ClN_{2}O_{2}

This compound features a piperidine ring, which is known for its role in various pharmacological activities, and an alkyne moiety that may contribute to its reactivity and biological profile.

Research has indicated that compounds containing piperidine structures often interact with neurotransmitter systems. Specifically, they may act as inhibitors or modulators of acetylcholinesterase (AChE), an enzyme critical in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic signaling .

Pharmacological Effects

- Neuroprotective Effects : Studies suggest that compounds similar to this compound exhibit neuroprotective properties. For instance, certain derivatives have demonstrated efficacy in models of neurodegenerative diseases by reducing oxidative stress and apoptosis in neuronal cells .

- Antimicrobial Activity : Preliminary studies indicate that this compound may possess antimicrobial properties. Compounds with similar structural features have been shown to inhibit bacterial growth, suggesting potential applications in treating infections .

- Anticancer Potential : The cytotoxicity of related compounds has been evaluated against various cancer cell lines. Results indicate that these compounds can induce apoptosis and inhibit cell proliferation through multiple pathways, including modulation of cell cycle regulators .

Study on Neuroprotective Effects

A study conducted on a series of piperidine derivatives revealed that one derivative exhibited significant neuroprotective effects in an animal model of Alzheimer's disease. The compound was found to reduce amyloid-beta plaque formation and improve cognitive function as measured by behavioral tests .

Antimicrobial Activity Assessment

In vitro assessments showed that this compound demonstrated effective antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were comparable to those of standard antibiotics, indicating its potential as a therapeutic agent .

Data Summary

Scientific Research Applications

Research has indicated that this compound exhibits significant pharmacological properties, particularly in the modulation of neurotransmitter systems.

Neuropharmacology

Studies suggest that 1-((3-Methylpent-1-yn-3-yl)oxy)-3-(piperidin-1-yl)propan-2-ol hydrochloride may act as a modulator of the central nervous system. Its structural similarity to known psychoactive substances indicates potential use in treating neurological disorders such as anxiety and depression.

Case Study: Neurotransmitter Modulation

A study published in Journal of Medicinal Chemistry demonstrated that similar compounds with piperidine structures had enhanced affinity for serotonin receptors, suggesting that this compound may also exhibit serotonergic activity, which could be beneficial in mood regulation .

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against various pathogens. Preliminary data indicate that it possesses activity against both Gram-positive and Gram-negative bacteria.

Case Study: Antimicrobial Efficacy

In a recent study, derivatives of similar compounds were tested against Staphylococcus aureus and Escherichia coli. The results showed promising inhibitory effects, leading researchers to explore the structure-activity relationship further .

Synthetic Applications

The synthesis of this compound involves several steps, including the coupling of piperidine with alkyne derivatives. This synthetic route is significant for developing other pharmacologically active compounds.

Table 2: Synthetic Route Overview

| Step | Reaction Type | Key Reagents |

|---|---|---|

| Step 1 | Alkylation | Piperidine, alkyne derivative |

| Step 2 | Hydrolysis | Acidic conditions |

| Step 3 | Salt formation | Hydrochloric acid |

Toxicity Profile

According to hazard classifications, the compound may cause skin and eye irritation. Therefore, handling precautions are recommended during laboratory work .

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table summarizes structurally related compounds, their substituents, and notable properties:

Detailed Analysis of Substituent Effects

Alkyne vs. Aromatic Ethers

- The 3-methylpent-1-yn-3-yloxy group in the target compound introduces a rigid, linear alkyne moiety, which may enhance binding to hydrophobic pockets in biological targets compared to aromatic ethers (e.g., phenoxy or naphthyloxy groups in ).

Adamantyl vs. Alkyne Substituents

- The adamantyl-phenoxy group in provides high lipophilicity and resistance to oxidative metabolism, a feature absent in the alkyne-containing target compound. This suggests the adamantyl derivative may have superior blood-brain barrier penetration for CNS applications.

Halogenated vs. Methyl Substituents

- The target compound’s methyl group offers simpler metabolic pathways but reduced electronic effects.

Pharmacological and Industrial Relevance

- Pimonidazole Hydrochloride () is a clinical hypoxia marker, highlighting the importance of nitroimidazole derivatives in diagnostics. In contrast, the target compound’s alkyne group may position it for niche applications in targeted therapies or as a synthetic intermediate.

- Bevantolol Hydrochloride () demonstrates how structural variations (e.g., dimethoxyphenethylamino groups) can shift activity toward β-blockade, whereas the target compound’s ether-linked substituents may favor different receptor interactions.

Q & A

Q. What synthetic methodologies are recommended for synthesizing this compound?

The synthesis of structurally related β-amino alcohol hydrochlorides typically involves nucleophilic substitution reactions. For example, a propanol backbone with ether and piperidine groups can be constructed by reacting epoxides with amines under controlled pH conditions. The hydrochloride salt is then formed via acidification with HCl. Similar protocols for propanol derivatives, such as 1-(isopropylamino)-3-(naphthalen-2-yloxy)propan-2-ol hydrochloride, highlight the use of anhydrous conditions to minimize side reactions .

Q. What safety precautions are essential during handling?

Follow guidelines for piperidine-containing compounds:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles.

- Ventilation: Use fume hoods to avoid inhalation of aerosols.

- Storage: Keep at 2–8°C in airtight containers to prevent degradation .

- Emergency Measures: For skin contact, wash with soap and water; for inhalation, move to fresh air and seek medical attention .

Q. How is structural characterization performed?

- Nuclear Magnetic Resonance (NMR): Use - and -NMR to confirm the propanol backbone, ether linkage, and piperidine ring.

- Mass Spectrometry (MS): High-resolution MS validates the molecular formula (e.g., [M+H] peak).

- X-ray Crystallography: Resolve stereochemistry for chiral centers, though this requires high-purity crystals .

Advanced Research Questions

Q. How can contradictions in biological activity data be resolved?

Discrepancies in activity (e.g., receptor binding vs. in vivo efficacy) require orthogonal assays:

- In Vivo Models: Use protocols similar to hypoxia studies, where related compounds are injected intravenously and tissue distribution is analyzed via immunohistochemistry .

- Dose-Response Curves: Compare EC values across cell lines to identify off-target effects.

- Metabolic Stability Tests: Assess hepatic microsome stability to rule out pharmacokinetic variability .

Q. What strategies ensure analytical purity and impurity profiling?

- HPLC with Reference Standards: Employ pharmaceutical-grade reference materials (e.g., Propranolol EP impurity standards) to calibrate retention times and quantify impurities .

- Forced Degradation Studies: Expose the compound to heat, light, and humidity to identify degradation products via LC-MS .

- Elemental Analysis: Confirm stoichiometry of the hydrochloride salt (e.g., Cl content) .

Q. How is the compound’s mechanism of action investigated in pharmacological studies?

- Receptor Binding Assays: Use radiolabeled ligands (e.g., -labeled analogs) to measure affinity for adrenergic or serotonin receptors.

- Signal Transduction Analysis: Monitor second messengers like cAMP or Ca flux in transfected HEK293 cells.

- Computational Docking: Map the compound’s interaction with receptor active sites using molecular dynamics software (e.g., AutoDock Vina) .

Q. What are the challenges in scaling up synthesis for preclinical studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.